molecular formula C28H30N4 B12761606 Quinoline, 2,8-dimethyl-4-(p-(4-(o-tolyl)-1-piperazinyl)anilino)- CAS No. 87602-50-4

Quinoline, 2,8-dimethyl-4-(p-(4-(o-tolyl)-1-piperazinyl)anilino)-

Katalognummer: B12761606
CAS-Nummer: 87602-50-4
Molekulargewicht: 422.6 g/mol
InChI-Schlüssel: RNOQGWVIXIAPTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinoline, 2,8-dimethyl-4-(p-(4-(o-tolyl)-1-piperazinyl)anilino)- is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 2,8-dimethyl-4-(p-(4-(o-tolyl)-1-piperazinyl)anilino)- typically involves multi-step organic reactions. One common approach is the condensation of 2,8-dimethylquinoline with p-(4-(o-tolyl)-1-piperazinyl)aniline under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Quinoline, 2,8-dimethyl-4-(p-(4-(o-tolyl)-1-piperazinyl)anilino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed to modify the quinoline core or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups to the quinoline core.

Wissenschaftliche Forschungsanwendungen

Quinoline, 2,8-dimethyl-4-(p-(4-(o-tolyl)-1-piperazinyl)anilino)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Wirkmechanismus

The mechanism of action of Quinoline, 2,8-dimethyl-4-(p-(4-(o-tolyl)-1-piperazinyl)anilino)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2,8-Dimethylquinoline: A derivative with methyl groups at positions 2 and 8.

    4-(p-(4-(o-Tolyl)-1-piperazinyl)anilino)quinoline: A related compound with similar substituents.

Uniqueness

Quinoline, 2,8-dimethyl-4-(p-(4-(o-tolyl)-1-piperazinyl)anilino)- is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

87602-50-4

Molekularformel

C28H30N4

Molekulargewicht

422.6 g/mol

IUPAC-Name

2,8-dimethyl-N-[4-[4-(2-methylphenyl)piperazin-1-yl]phenyl]quinolin-4-amine

InChI

InChI=1S/C28H30N4/c1-20-7-4-5-10-27(20)32-17-15-31(16-18-32)24-13-11-23(12-14-24)30-26-19-22(3)29-28-21(2)8-6-9-25(26)28/h4-14,19H,15-18H2,1-3H3,(H,29,30)

InChI-Schlüssel

RNOQGWVIXIAPTQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)N4CCN(CC4)C5=CC=CC=C5C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.